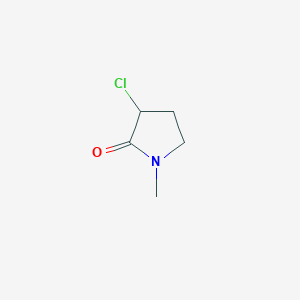
3-Chloro-1-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-2-pyrrolidinone is a chemical compound with the molecular weight of 133.58 . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of 3-chloro-1-methyl-2-pyrrolidinone and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 3-chloromethylene-1-methylpyrrolidin-2-one can be achieved and its reaction with phenyllithium/CuCN can afford 3-arylidene-1-methylpirrolidin-2-one .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-methyl-2-pyrrolidinone can be represented by the InChI code: 1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 .
科学的研究の応用
1. Polymerization Processes
3-Chloro-1-methyl-2-pyrrolidinone has been utilized effectively as an electron-pair donor in polymerization processes. For instance, in the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes, it has shown efficiency when used with 1,4-dicumyl acetate and BCl3 coinitiator, leading to the suppression of cycloalkylation (Pratap & Heller, 1992). Additionally, its role as an electron pair donor in conjunction with tert-amyl alcohol and BCl3 for living polymerization of isobutylene has been explored, resulting in the synthesis of asymmetric telechelic polyisobutylenes (Pratap, Mustafa, Hollis, & Heller, 1992).
2. Synthesis of Heterocyclic Compounds
3-Chloro-1-methyl-2-pyrrolidinone has been applied in the synthesis of various heterocyclic compounds. For example, its reaction with alkaline methoxide in methanol leads to the production of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). The compound has also been used to prepare 3-benzylimino-2-pyrrolidinones, providing insights into potential reaction mechanisms (Ghelfi, Ghirardini, Libertini, Forti, & Pagnoni, 1999).
3. Atmospheric Chemistry Research
In atmospheric chemistry, 3-Chloro-1-methyl-2-pyrrolidinone's reactions with OH radicals, NO3 radicals, and O3 have been studied to understand its environmental impact. These studies have helped in determining its tropospheric lifetime and identifying reaction products like N-methylsuccinimide and 1-formyl-2-pyrrolidinone (Aschmann & Atkinson, 1999).
4. Synthesis of Bioactive Compounds
Research has also focused on using 3-Chloro-1-methyl-2-pyrrolidinone for the synthesis of bioactive compounds. Its derivatives have been explored for applications in drug synthesis and the creation of natural product analogues (Amer, Hammouda, Abdel-Wahab, & El-Ahl, 2008).
Safety and Hazards
将来の方向性
Pyrrolidin-2-one and its derivatives, including 3-Chloro-1-methyl-2-pyrrolidinone, are of great interest in the field of medicinal chemistry due to their potential as scaffolds for novel biologically active compounds . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
作用機序
Target of Action
Pyrrolidin-2-one, a related compound, is known to interact with various biological targets, suggesting that 3-chloro-1-methyl-2-pyrrolidinone may have similar interactions .
Mode of Action
It is known that pyrrolidin-2-one derivatives can interact with their targets in a way that leads to changes in biological activity .
Biochemical Pathways
Related compounds, such as pyrrolidin-2-one, are known to affect various biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds, such as pyrrolidin-2-one, have been shown to exhibit diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of related compounds .
特性
IUPAC Name |
3-chloro-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKMUKHMGLBPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208585-67-5 |
Source


|
| Record name | 3-chloro-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

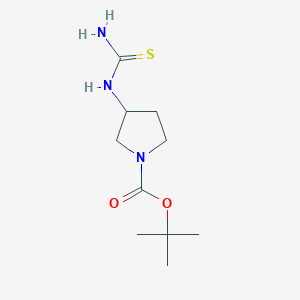

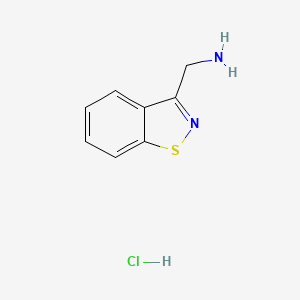


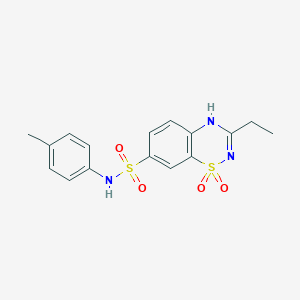
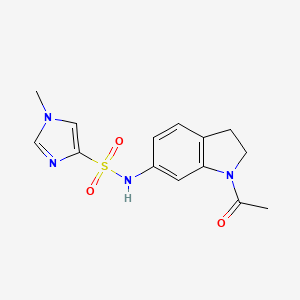
![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)

![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)


![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2614962.png)